Cas no 1428139-35-8 (3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione)

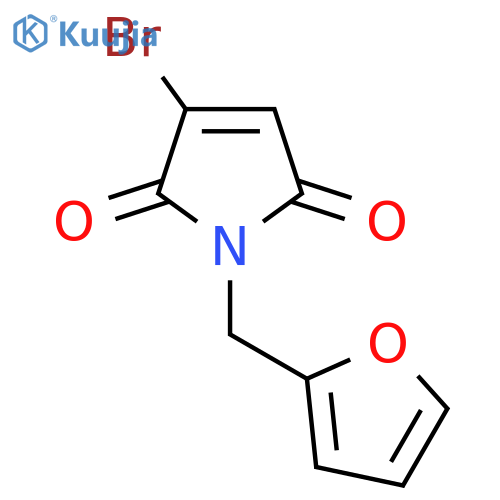

1428139-35-8 structure

商品名:3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

CAS番号:1428139-35-8

MF:C9H6BrNO3

メガワット:256.052841663361

MDL:MFCD27936997

CID:4699853

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

- FCH2502625

- T5990

- 1H-pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-

- 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

-

- MDL: MFCD27936997

- インチ: 1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2

- InChIKey: OKRCMQGFTLTOCX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(N(C1=O)CC1=CC=CO1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 313

- トポロジー分子極性表面積: 50.5

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ふってん: 342.6±42.0 °C at 760 mmHg

- フラッシュポイント: 161.0±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B134610-500mg |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |

1428139-35-8 | 500mg |

$ 450.00 | 2022-06-07 | ||

| abcr | AB416555-1g |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |

1428139-35-8 | 1g |

€317.00 | 2025-02-14 | ||

| A2B Chem LLC | AI35282-500mg |

3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |

1428139-35-8 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| TRC | B134610-250mg |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |

1428139-35-8 | 250mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB416555-1 g |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |

1428139-35-8 | 1g |

€322.50 | 2023-06-16 | ||

| A2B Chem LLC | AI35282-1g |

3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |

1428139-35-8 | >95% | 1g |

$509.00 | 2024-04-20 | |

| Ambeed | A770195-1g |

3-BRomo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |

1428139-35-8 | 95% | 1g |

$267.0 | 2024-04-23 | |

| abcr | AB416555-500 mg |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |

1428139-35-8 | 500MG |

€254.60 | 2023-02-19 | ||

| TRC | B134610-1000mg |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |

1428139-35-8 | 1g |

$ 720.00 | 2022-06-07 | ||

| abcr | AB416555-500mg |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |

1428139-35-8 | 500mg |

€269.00 | 2025-02-14 |

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1428139-35-8 (3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1428139-35-8)3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione

清らかである:99%

はかる:1g

価格 ($):240.0